REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([O:17]C)[CH:8]=2)[N:6]=1.B(Br)(Br)[Br:20]>C(Cl)Cl>[BrH:20].[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:8]=[C:9]([OH:17])[C:10]([OH:16])=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=2)[N:6]=1 |f:3.4|
|
Name
|
4-(2-amino-4-thiazolyl)-2-methoxy-6-nitrophenol
|
Quantity
|
267.3 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at -20° for a further 1 hour and at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
without cooling for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated
|
Type
|
ADDITION
|
Details
|
the residue is treated cautiously with water
|
Type
|
STIRRING
|
Details
|
stirred at 50° for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the crude product is removed by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.NC=1SC=C(N1)C1=CC(=C(C(O)=C1)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |